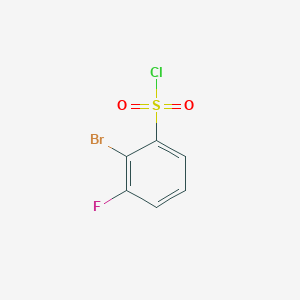

2-Bromo-3-fluorobenzenesulphonyl chloride

Übersicht

Beschreibung

2-Bromo-3-fluorobenzenesulphonyl chloride is an organosulfur compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-bromo-3-fluorobenzene. One common method includes the reaction of 2-bromo-3-fluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

One of the primary applications of 2-bromo-3-fluorobenzenesulphonyl chloride is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the development of sulfonamide drugs, which are used to treat bacterial infections and other diseases. The compound can react with amines to form sulfonamides, which are essential in drug formulations.

Case Study: Synthesis of CRTH2 Antagonists

A notable application is its use in synthesizing compounds that act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds have potential therapeutic effects for treating allergic diseases such as asthma and atopic dermatitis. The synthesis involves using this compound to create arylsulfonylamino derivatives that target inflammatory pathways associated with these conditions .

Organic Synthesis

Beyond pharmaceuticals, this compound serves as a valuable reagent in organic synthesis. Its ability to introduce sulfonyl groups into various organic molecules allows chemists to modify existing compounds or create new ones with enhanced properties.

Reactivity with Biological Molecules

Research has shown that this compound can interact with biological molecules, leading to the formation of esters and other derivatives. These modifications can significantly affect the biological activity of the resulting compounds, making them useful for further biological studies.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluorobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products . This reactivity is exploited in various synthetic and industrial applications .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-fluorobenzenesulphonyl chloride

- 2-Chloro-3-fluorobenzenesulphonyl chloride

- 2-Bromo-3-chlorobenzenesulphonyl chloride

Comparison: 2-Bromo-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .

Biologische Aktivität

2-Bromo-3-fluorobenzenesulphonyl chloride (CAS No. 1065076-31-4) is an organosulfur compound characterized by the presence of both bromine and fluorine substituents on the benzene ring. This compound is notable for its electrophilic properties, making it a valuable intermediate in organic synthesis and a subject of interest in biological research. This article delves into its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C₆H₃BrClFO₂S

- Molecular Weight : 273.51 g/mol

- Physical State : Clear liquid with a faint lemon color

The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, particularly proteins. This reactivity facilitates the modification of amino acids such as cysteine and lysine, which can lead to changes in protein function and activity.

Enzyme Inhibition and Protein Modification

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. Its ability to form covalent bonds with nucleophilic residues makes it suitable for investigating the roles of specific enzymes in biochemical pathways. For instance, it has been employed to study the inhibition mechanisms of certain proteases, providing insights into potential therapeutic targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds related to benzenesulfonyl chlorides, including this compound. These compounds have shown varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the sulfonyl group can enhance antibacterial efficacy:

| Compound | MIC against S. aureus (mg/L) | MIC against E. faecalis (mg/L) |

|---|---|---|

| This compound | TBD | TBD |

| Related benzenesulfonate derivatives | 0.39 - 3.12 | 6.25 |

Study on Enzyme Inhibition

A study published in a peer-reviewed journal highlighted the use of this compound in inhibiting a specific serine protease. The compound was shown to bind covalently to the enzyme's active site, resulting in significant inhibition of enzymatic activity. This finding underscores its potential as a lead compound for developing new inhibitors.

Antimicrobial Research

In another study examining the antimicrobial properties of sulfonyl chlorides, derivatives similar to this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA). The researchers noted that structural modifications could lead to enhanced potency, emphasizing the importance of further exploration into this compound's derivatives.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles:

Key Example : Reaction with benzylamine in dichloromethane produces N-benzyl-2-bromo-3-fluorobenzenesulfonamide, confirmed by -NMR and LC-MS data.

Electrophilic Aromatic Substitution

The bromine (strongly deactivating, meta-directing) and fluorine (weakly deactivating, ortho/para-directing) substituents govern regioselectivity:

-

Nitration : Occurs at the para position to fluorine under HNO₃/H₂SO₄, yielding 2-bromo-3-fluoro-4-nitrobenzenesulphonyl chloride .

-

Halogenation : Electrophilic bromination favors the ortho position relative to the sulfonyl group due to steric hindrance from existing substituents .

Cross-Coupling Reactions

The bromine atom enables participation in Pd-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonamides | 50–70% | |

| Stille | Pd₂(dba)₃, CuBr | Thiophene derivatives | 45–65% |

Mechanistic Insight : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, facilitating coupling with boronic acids or stannanes .

Stability and Reaction Optimization

-

Thermal Decomposition : Degrades above 200°C, releasing SO₂ and HCl .

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, THF) enhance nucleophilicity but may require low temperatures to suppress side reactions .

-

Catalyst Compatibility : Cu(II) salts (e.g., CuCl₂) accelerate sulfonylation by stabilizing reactive intermediates .

Comparative Reactivity with Analogues

| Compound | Reactivity with Amines | Coupling Efficiency |

|---|---|---|

| 2-Bromo-4-fluorobenzenesulphonyl chloride | 78% | Moderate |

| 3-Bromo-4-fluorobenzenesulphonyl chloride | 82% | High |

| 4-Bromo-2-fluorobenzenesulphonyl chloride | 65% | Low |

The ortho -fluorine in 2-bromo-3-fluorobenzenesulphonyl chloride enhances electrophilicity at sulfur compared to para-substituted analogues .

Eigenschaften

IUPAC Name |

2-bromo-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXLEQLNBFIGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.